In-Depth Technical Guide: Chemical Properties and Synthetic Utility of 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide
In-Depth Technical Guide: Chemical Properties and Synthetic Utility of 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide
Executive Summary
In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors. Among its functionalized derivatives, 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide stands out as a highly versatile, bifunctional building block.
This technical guide dissects the physicochemical properties, structural causality, and synthetic workflows associated with this compound. By leveraging the highly electrophilic 5-chloro position for late-stage diversification and utilizing the 3-sulfonamide group as a critical hydrogen-bond donor/acceptor, researchers can efficiently generate libraries of potent inhibitors targeting kinases such as CSNK2, TRK, and Pim-1.
Physicochemical Profiling & Structural Elucidation
Understanding the baseline quantitative metrics of 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide is the first step in predicting its behavior in both synthetic environments and biological assays. The data below summarizes its core parameters , 1.
| Property | Value |
| Chemical Name | 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide |
| CAS Number | 2060045-98-7 |
| Molecular Formula | C₆H₅ClN₄O₂S |
| Molecular Weight | 232.65 g/mol |
| Monoisotopic Mass | 231.98218 Da |
| SMILES | C1=CN2C(=C(C=N2)S(=O)(=O)N)N=C1Cl |
| InChIKey | CKAAMVXVCWYVMN-UHFFFAOYSA-N |
Electronic Causality & Reactivity
The pyrazolo[1,5-a]pyrimidine fused bicyclic system is inherently electron-deficient. The bridgehead nitrogen and the pyrimidine nitrogens exert strong inductive and mesomeric electron-withdrawing effects. The C5 position is para-like to the bridgehead nitrogen and ortho-like to the pyrimidine nitrogen, rendering it highly electrophilic.
The integration of the 3-sulfonamide group—a potent electron-withdrawing moiety via both induction and resonance—further drains electron density from the fused system. This specific electronic configuration drastically lowers the activation energy required to form a Meisenheimer intermediate, making the 5-chloro substituent exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) under mild conditions 2.
Mechanistic Insights: Kinase Binding & Pharmacophore Role
The structural geometry of the pyrazolo[1,5-a]pyrimidine core perfectly mimics the purine ring of ATP, allowing it to anchor deeply within the ATP-binding pocket of various kinases.
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Hinge Region Anchoring: The N1 atom and the exocyclic NH (introduced via SNAr at C5 or C7) form critical bidentate hydrogen bonds with the backbone of the hinge region (e.g., Val116 in CSNK2) 3.
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The 3-Sulfonamide Bioisostere: Traditionally, carbonitriles or amides occupy the C3 position to interact with conserved water molecules or lysine residues (e.g., Lys68). The 3-sulfonamide acts as an advanced bioisostere. While it alters the solubility and metabolic stability profile, it successfully maintains the essential hydrogen-bonding network required for target inhibition, often restoring or enhancing antiviral potency against targets like SARS-CoV-2 and MHV 3, 4.
Logical model of 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide derivatives binding to kinase ATP pockets.
Synthetic Workflows & Experimental Protocols
To utilize this compound effectively, one must understand both how the core is generated and how it is functionalized.
Protocol 1: De Novo Synthesis of the Core Scaffold
This protocol outlines the generation of the functionalized core prior to late-stage diversification 5.
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Cyclocondensation: React 3-aminopyrazole with ethyl 3-ethoxyacrylate in the presence of a base (e.g., Cs₂CO₃) in DMF at 110°C. This forms the intermediate pyrazolo[1,5-a]pyrimidin-5-ol.
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Chlorination (Causality Check): Dissolve the intermediate in neat Phosphorus Oxychloride (POCl₃) and heat to 120°C for 2 hours.
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Causality: POCl₃ acts as both solvent and reagent, activating the tautomeric lactam oxygen by converting it into a highly reactive phosphorodichloridate leaving group. Subsequent nucleophilic attack by chloride ions yields 5-chloropyrazolo[1,5-a]pyrimidine.
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Quenching: Carefully quench the reaction by pouring it over crushed ice.
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Causality: Immediate temperature reduction prevents the aqueous hydrolysis of the newly formed, highly reactive 5-chloro bond back to the hydroxyl tautomer.
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Chlorosulfonation & Amination: Treat the core with chlorosulfonic acid (electrophilic aromatic substitution at the electron-rich C3 position of the pyrazole), followed by exposure to ammonia gas or ammonium hydroxide to yield the final 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide.
Step-by-step synthetic workflow for generating the 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide core.
Protocol 2: SNAr Diversification (Self-Validating System)
To synthesize a kinase inhibitor library, the 5-chloro position is displaced with various aliphatic or aromatic amines (e.g., trans-4-aminocyclohexanol) 2.
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Reaction Setup: Dissolve 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide (1.0 eq) in a polar aprotic solvent such as Acetonitrile or DMF.
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Causality: Polar aprotic solvents stabilize the negatively charged Meisenheimer complex transition state, accelerating the SNAr reaction.
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Reagent Addition: Add the desired amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
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Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the substitution, preventing the protonation of the nucleophilic amine without competing for the electrophilic C5 position.
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Execution: Heat the mixture to 80°C for 4–16 hours.
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Self-Validating Monitoring: The reaction is intrinsically monitored via Thin-Layer Chromatography (TLC). The starting material possesses a highly electronegative chlorine atom, rendering it relatively non-polar (higher Rf). Upon successful SNAr, the replacement of chlorine with an amine introduces a polar hydrogen-bond donor, significantly reducing the Rf value. The complete disappearance of the high-Rf spot validates the total conversion of the electrophile, confirming mechanistic completion prior to aqueous workup.
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Workup: Concentrate in vacuo, partition between Ethyl Acetate and water, dry the organic layer over MgSO₄, and purify via flash chromatography.
Conclusion
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide is a cornerstone intermediate for modern drug discovery. By understanding the electronic causality that drives its high SNAr reactivity and the spatial geometry that allows its 3-sulfonamide group to act as a superior bioisostere in ATP-binding pockets, researchers can rationally design and synthesize highly selective kinase inhibitors with optimized pharmacokinetic profiles.
References
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PubChemLite. 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide (C6H5ClN4O2S) - PubChemLite. [Link]
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National Institutes of Health (PMC). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. [Link]
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National Institutes of Health (PMC). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.[Link]
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National Institutes of Health (PMC). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]
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bioRxiv. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.[Link]
Sources
- 1. PubChemLite - 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide (C6H5ClN4O2S) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor | bioRxiv [biorxiv.org]
